molecular formula C16H25O4P B12584508 Phosphonic acid, [2-[3-(2-phenylethyl)oxiranyl]ethyl]-, diethyl ester CAS No. 572920-10-6

Phosphonic acid, [2-[3-(2-phenylethyl)oxiranyl]ethyl]-, diethyl ester

Cat. No.: B12584508
CAS No.: 572920-10-6
M. Wt: 312.34 g/mol
InChI Key: ZGEDIQARNIKCCW-UHFFFAOYSA-N
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Description

Phosphonic acid, [2-[3-(2-phenylethyl)oxiranyl]ethyl]-, diethyl ester is an organophosphorus compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, [2-[3-(2-phenylethyl)oxiranyl]ethyl]-, diethyl ester typically involves the reaction of diethyl phosphite with an appropriate epoxide under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide. The reaction proceeds through the formation of a phosphonate intermediate, which is then converted to the desired ester product.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, [2-[3-(2-phenylethyl)oxiranyl]ethyl]-, diethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the ester to its corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted phosphonates.

Scientific Research Applications

Phosphonic acid, [2-[3-(2-phenylethyl)oxiranyl]ethyl]-, diethyl ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.

    Biology: The compound is studied for its potential as a biochemical probe and enzyme inhibitor.

    Medicine: Research is ongoing into its potential use as a drug candidate for various diseases.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of phosphonic acid, [2-[3-(2-phenylethyl)oxiranyl]ethyl]-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. It may also interact with cellular pathways, affecting various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl benzylphosphonate
  • Diethyl phenylphosphonate
  • Diethyl phosphonate, benzyl-

Comparison

Phosphonic acid, [2-[3-(2-phenylethyl)oxiranyl]ethyl]-, diethyl ester is unique due to its specific structure, which imparts distinct chemical properties and reactivity

Properties

CAS No.

572920-10-6

Molecular Formula

C16H25O4P

Molecular Weight

312.34 g/mol

IUPAC Name

2-(2-diethoxyphosphorylethyl)-3-(2-phenylethyl)oxirane

InChI

InChI=1S/C16H25O4P/c1-3-18-21(17,19-4-2)13-12-16-15(20-16)11-10-14-8-6-5-7-9-14/h5-9,15-16H,3-4,10-13H2,1-2H3

InChI Key

ZGEDIQARNIKCCW-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CCC1C(O1)CCC2=CC=CC=C2)OCC

Origin of Product

United States

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